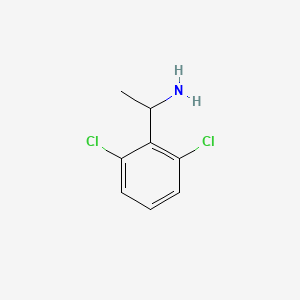

1-(2,6-Dichlorophenyl)ethanamine

Description

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable in asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. Enantiomers, being non-superimposable mirror images, can exhibit profoundly different biological activities. Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance, particularly in the pharmaceutical and agrochemical industries.

Chiral amines serve multiple roles in this context. They can act as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. They are also widely used as chiral resolving agents to separate racemic mixtures. wikipedia.org Furthermore, they can function as chiral catalysts or ligands in a variety of stereoselective transformations. The presence of the amine functional group allows for the formation of imines, enamines, and amides, which are key intermediates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Overview of Enantiomeric Forms and Stereochemical Importance

1-(2,6-Dichlorophenyl)ethanamine possesses a single chiral center at the carbon atom bearing the amino group, and therefore exists as a pair of enantiomers: (R)-1-(2,6-dichlorophenyl)ethanamine and (S)-1-(2,6-dichlorophenyl)ethanamine.

The spatial arrangement of the substituents around this stereocenter is crucial, as it dictates how each enantiomer interacts with other chiral molecules. This stereochemical distinction is fundamental to its application as a resolving agent and as a precursor for the synthesis of other chiral molecules. The differential interaction between the enantiomers of this compound and other chiral compounds allows for the separation of racemic mixtures and the induction of asymmetry in subsequent chemical transformations.

Physicochemical Properties

| Property | (S)-1-(2,6-Dichlorophenyl)ethanamine (Predicted) | Racemic this compound Hydrochloride |

|---|---|---|

| Molecular Formula | C8H9Cl2N | C8H10Cl3N |

| Molecular Weight | 190.07 g/mol | 226.53 g/mol |

| Boiling Point | 248.1±25.0 °C | No data available |

| Density | 1.262±0.06 g/cm³ | No data available |

Synthesis and Resolution

The preparation of enantiomerically pure forms of this compound can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

A documented method for the preparation of the racemic mixture of a similar compound, (±)-1-[2-[[1-(2,6-dichlorophenyl)ethyl]amino]phenyl]ethanone, involves the reaction of 1,3-dichloro-2-(1-bromoethyl)benzene with 2-(methylcarbonyl)benzeneamine. prepchem.com A plausible route to racemic this compound could involve the reductive amination of 2,6-dichloroacetophenone.

The resolution of racemic this compound is a common strategy to obtain the pure enantiomers. This process typically involves the use of a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Chiral acids like tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are frequently employed for the resolution of racemic amines. chemicalbook.comnih.gov The general principle involves the reaction of the racemic amine with the chiral acid to form diastereomeric salts, which can then be separated. Subsequent treatment of the separated diastereomeric salts with a base regenerates the respective pure enantiomers of the amine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWOZHOHRZOVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,6 Dichlorophenyl Ethanamine and Its Enantiomers

Racemic Synthesis Approaches to 1-(2,6-Dichlorophenyl)ethanamine

Racemic this compound is typically synthesized from the corresponding ketone, 1-(2,6-dichlorophenyl)ethan-1-one. The primary method for this transformation is reductive amination.

Reductive Amination of 1-(2,6-Dichlorophenyl)ethan-1-one

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. organic-chemistry.org In the case of this compound, the process involves the reaction of 1-(2,6-dichlorophenyl)ethan-1-one with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. google.com The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the final amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting racemic amine. For instance, sodium triacetoxyborohydride (B8407120) is noted as a mild and selective reducing agent for reductive aminations.

A general representation of the reductive amination is as follows:

Scheme 1: General Reductive Amination

This is a generalized scheme and does not represent a specific experimental procedure.

Other Established Synthetic Pathways

While reductive amination is the most direct route, other classical methods for amine synthesis could theoretically be applied to produce racemic this compound. These might include methods like the Leuckart reaction or the Hofmann rearrangement, though these are often less efficient and may require harsher reaction conditions compared to modern reductive amination protocols. However, specific examples of these methods for the synthesis of this particular compound are not prominently featured in recent literature, which favors the reductive amination approach.

Enantioselective Preparation via Asymmetric Synthesis

The demand for enantiomerically pure chiral amines has driven the development of various asymmetric synthetic methods. nih.gov These methods are crucial for accessing specific stereoisomers of this compound, which may exhibit different biological activities.

Chiral Catalytic Hydrogenation Strategies

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors like imines or enamines. okayama-u.ac.jpdicp.ac.cn This method utilizes transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity. dicp.ac.cn Metals such as rhodium, ruthenium, iridium, and palladium have been successfully employed in asymmetric hydrogenation reactions. dicp.ac.cndicp.ac.cn

For the synthesis of enantiomerically enriched this compound, a common strategy involves the asymmetric hydrogenation of a suitable N-protected imine derived from 1-(2,6-dichlorophenyl)ethan-1-one. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). A variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have proven effective in these transformations. okayama-u.ac.jp For instance, palladium-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl imines has shown high enantioselectivity for a range of substrates. dicp.ac.cn

| Catalyst System | Substrate Type | Solvent | Enantiomeric Excess (ee) |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | Trifluoroethanol | 87-99% |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-tosylimines | Trifluoroethanol | 88-97% |

Table based on findings for similar substrate types, specific data for this compound may vary. dicp.ac.cn

Biocatalytic Reduction Methods

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines. nih.govrsc.org Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric reduction of imines or the reductive amination of ketones with high enantioselectivity. nih.govrsc.org

The biocatalytic reductive amination of 1-(2,6-dichlorophenyl)ethan-1-one using an amine dehydrogenase or a reductive aminase (RedAm) in the presence of an ammonia source and a cofactor (typically NADH or NADPH) can directly yield the chiral amine. nih.govrsc.org Recent research has highlighted the potential of thermotolerant fungal reductive aminases for the synthesis of a broad range of primary amines with excellent conversions and enantiomeric excess. nih.govrsc.org These enzymatic methods often operate under mild reaction conditions in aqueous media. researchgate.net

| Enzyme Type | Cofactor | Amine Source | Key Advantage |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Ammonia | High enantioselectivity |

| Reductive Aminase (RedAm) | NADPH | Ammonia | Good thermal stability and broad substrate scope |

This table provides a general overview of biocatalytic methods. nih.govrsc.orgrsc.org

Asymmetric Reductive Amination

Chemical asymmetric reductive amination involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the reductive amination process. One approach is the use of a chiral Brønsted acid catalyst, such as a phosphoric acid derivative, to activate the imine intermediate towards enantioselective reduction by a reducing agent like a Hantzsch ester. nih.gov

Optical Resolution Techniques for Enantiomeric Enrichment

Optical resolution remains a cornerstone of chiral synthesis, offering a practical means to access enantiomerically pure compounds. wikipedia.orgpharmtech.com The choice between different resolution techniques often depends on factors such as the properties of the target molecule, scalability, and economic viability. pharmtech.com

One of the most established and industrially applied methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgd-nb.info This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. pharmtech.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

The selection of an appropriate chiral resolving agent is crucial and often determined empirically. wikipedia.org Common resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of the resolution is influenced by the choice of solvent, temperature, and the stoichiometry of the resolving agent. aiche.org

For the resolution of this compound, (R)-mandelic acid has been utilized. The reaction of the racemic amine with (R)-mandelic acid leads to the selective crystallization of the (R)-1-(2,6-dichlorophenyl)ethanamine-(R)-mandelate salt. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired (R)-enantiomer of the amine.

Table 1: Diastereomeric Salt Resolution of this compound

| Chiral Resolving Agent | Target Enantiomer | Key Principle | Reference |

| (R)-Mandelic Acid | (R)-1-(2,6-Dichlorophenyl)ethanamine | Selective crystallization of the diastereomeric salt |

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org A key advantage of kinetic resolution is the potential to achieve very high enantiomeric excess (ee) for the unreacted starting material. wikipedia.org

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their high enantioselectivity. nih.gov These biocatalysts can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

While specific examples of kinetic resolution applied directly to this compound are not extensively detailed in the provided search results, the principles of this methodology are broadly applicable to chiral amines. For instance, lipases like Novozym 435 (Candida antarctica lipase (B570770) B) are known to be effective in the kinetic resolution of various chiral amines through N-acylation. nih.gov The choice of acylating agent and solvent system is critical for optimizing both the reaction rate and the enantioselectivity. nih.gov

Dynamic kinetic resolution (DKR) is an advancement of kinetic resolution where the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of classical kinetic resolution. pharmtech.com

Table 2: General Principles of Kinetic Resolution for Chiral Amines

| Method | Catalyst/Reagent | Principle | Potential Advantage |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | Enantioselective acylation of one enantiomer | High enantioselectivity |

| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | Simultaneous resolution and in situ racemization of the undesired enantiomer | Theoretical 100% yield of a single enantiomer |

Fundamental Reactivity and Mechanistic Aspects of 1 2,6 Dichlorophenyl Ethanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group in 1-(2,6-dichlorophenyl)ethanamine renders it nucleophilic, enabling it to participate in a variety of chemical reactions.

N-Alkylation Reactions

N-alkylation of primary amines is a fundamental process for the formation of carbon-nitrogen bonds, leading to the synthesis of secondary and tertiary amines. utmb.edu This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the amine attacks an alkyl halide. utmb.edu For this compound, N-alkylation can be achieved, although the reaction is often complicated by the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent. utmb.edu

A specific example involves the reaction of (±)-1-(2,6-dichlorophenyl)ethanamine with 1,3-dichloro-2-(1-bromoethyl)benzene. This reaction, when stirred for 8 hours at 100°C, yields (±)-1-[2-[[1-(2,6-dichlorophenyl)ethyl]amino]phenyl]ethanone, albeit in a modest yield of 16.2% after purification.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| (±)-1-(2,6-Dichlorophenyl)ethanamine | 1,3-Dichloro-2-(1-bromoethyl)benzene | 100°C, 8 hours | (±)-1-[2-[[1-(2,6-dichlorophenyl)ethyl]amino]phenyl]ethanone | 16.2% |

This interactive data table summarizes the N-alkylation reaction of this compound.

Acylation Reactions for Amide Derivatives

Primary amines readily react with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction is a nucleophilic addition-elimination process. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride). nih.gov

| Amine | Acylating Agent | General Product |

| This compound | Acyl Chloride (R-COCl) | N-(1-(2,6-Dichlorophenyl)ethyl)amide |

| This compound | Acid Anhydride ((RCO)₂O) | N-(1-(2,6-Dichlorophenyl)ethyl)amide |

This interactive data table illustrates the general acylation reactions of this compound.

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes or ketones results in the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.comorgoreview.com This condensation reaction is typically acid-catalyzed and reversible. masterorganicchemistry.comlumenlearning.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. orgoreview.com Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the imine. orgoreview.com The optimal pH for imine formation is generally mildly acidic (around 4-5) to facilitate both protonation of the carbonyl group and ensure the amine remains sufficiently nucleophilic. lumenlearning.comlibretexts.org

While specific examples of imine formation starting directly from this compound are not detailed in the provided search results, the general principles of this reaction are applicable. The reaction would proceed by mixing the amine with an aldehyde or ketone, often with azeotropic removal of water to drive the equilibrium towards the imine product.

Influence of the 2,6-Dichlorophenyl Substituent on Reactivity and Selectivity

The 2,6-dichlorophenyl group exerts a significant influence on the reactivity of the primary amine moiety through a combination of steric and electronic effects.

The two chlorine atoms in the ortho positions of the phenyl ring create substantial steric hindrance around the amine group. masterorganicchemistry.com This steric bulk can impede the approach of reactants to the nitrogen atom, thereby slowing down the rate of reactions like N-alkylation and acylation. masterorganicchemistry.com This "ortho effect" can lead to a decrease in the basicity of the amine compared to aniline, as steric hindrance can inhibit the protonation of the amino group. quora.com

Electronically, the chlorine atoms are electron-withdrawing through their inductive effect. This effect reduces the electron density on the nitrogen atom, making the amine less nucleophilic and less basic. msu.edu This deactivation of the amine can further decrease its reactivity in nucleophilic substitution and addition reactions. However, in the context of electrophilic aromatic substitution on the phenyl ring, the chlorine atoms are ortho, para-directing deactivators. msu.edu

The combination of these steric and electronic effects can influence the selectivity of reactions. For instance, in N-alkylation, the reduced reactivity due to steric hindrance might help to mitigate over-alkylation to some extent by slowing down the reaction of the secondary amine product.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Stereoselective Pathways in Imine Transformations

Given that this compound is a chiral molecule, its reactions can proceed through stereoselective pathways, particularly in the formation and subsequent transformations of imines. The use of a single enantiomer, such as (R)-1-(2,6-dichlorophenyl)ethanamine or (S)-1-(2,6-dichlorophenyl)ethanamine, can introduce a chiral center that influences the stereochemical outcome of subsequent reactions. utmb.edutandfonline.com

In the formation of an imine from a chiral amine and a prochiral ketone, two diastereomeric imines can be formed. The steric bulk of the 2,6-dichlorophenyl group can play a crucial role in directing the approach of the ketone, leading to a preference for the formation of one diastereomer over the other.

Subsequent nucleophilic addition to the C=N bond of the resulting chiral imine can also proceed with high diastereoselectivity. The chiral center originating from the this compound moiety can effectively control the facial selectivity of the attack, leading to the preferential formation of one stereoisomer of the product. This principle is a cornerstone of asymmetric synthesis, where a chiral auxiliary, in this case, the 1-(2,6-dichlorophenyl)ethyl group, is used to induce chirality in the final product. While specific mechanistic studies on imine transformations of this particular compound are not available in the provided results, the general principles of stereoselective synthesis using chiral amines are well-documented.

Cyclometallation Mechanisms Involving this compound Derivatives

The study of cyclometallation reactions involving derivatives of this compound provides significant insights into the fundamental principles of C-H bond activation, a process of paramount importance in modern synthetic chemistry. The steric hindrance and electronic properties imparted by the 2,6-dichloro-substituted phenyl ring, combined with the coordinating ability of the ethanamine moiety, create a unique chemical environment for these transformations. This section delves into the mechanistic aspects of cyclometallation, focusing on derivatives where the amine group is converted into a directing group, such as an imine (Schiff base), to facilitate the intramolecular activation of a C-H bond.

The primary focus of mechanistic studies in this area has been on the cyclopalladation of Schiff base derivatives. A notable example is the reaction of (E)-N-benzylidene-2-(2,6-dichlorophenyl)ethanamine with palladium(II) acetate (B1210297). This reaction leads to the formation of a stable, five-membered palladacycle through the activation of an ortho C-H bond on the benzylidene ring.

The generally accepted mechanism for this type of transformation is the Concerted Metalation-Deprotonation (CMD) pathway. nih.govwikipedia.org This mechanism is common for the C-H activation of aryl, alkyl, and alkenyl bonds by high-valent, late transition metals such as Pd(II). wikipedia.org The CMD pathway is characterized by a single transition state in which the C-H bond is cleaved and the new carbon-metal bond is formed simultaneously, without the formation of a discrete metal-hydride intermediate. wikipedia.org Instead, a base, often a carboxylate ligand from the palladium precursor, abstracts the proton. wikipedia.org

The key steps in the cyclopalladation of a Schiff base derivative of this compound via the CMD mechanism are as follows:

Coordination: The palladium(II) precursor, typically Pd(OAc)₂, initially coordinates to the imine nitrogen of the Schiff base ligand. This brings the palladium center in proximity to the C-H bonds of the aryl ring.

C-H Activation (CMD Transition State): An ortho C-H bond of the benzylidene ring interacts with the palladium center, forming an agostic interaction. This is followed by a six-membered transition state where the acetate ligand, coordinated to the palladium, acts as an internal base to abstract the proton from the aryl ring. Concurrently, the new Pd-C bond is formed. This concerted process is favored as it avoids high-energy intermediates. u-tokyo.ac.jp

Formation of the Palladacycle: The cleavage of the C-H bond and formation of the Pd-C bond results in a stable five-membered cyclopalladated complex. In the absence of other coordinating ligands, these complexes often exist as acetate-bridged dimers.

Detailed research on the cyclopalladation of (E)-N-benzylidene-2-(2,6-dichlorophenyl)ethanamine has led to the isolation and characterization of the resulting palladacycle. The reaction with a stoichiometric amount of palladium(II) acetate in acetic acid yields the corresponding acetato-bridged endo five-membered ortho-cyclopalladated dimer. The term endo refers to the stereochemistry of the resulting palladacycle.

The formation of the acetate-bridged dimer can be represented as follows:

2 (E)-N-benzylidene-2-(2,6-dichlorophenyl)ethanamine + 2 Pd(OAc)₂ → [Pd{C₆H₄CH=N(CH₂)₂(2,6-Cl₂C₆H₃)}(μ-OAc)]₂ + 2 HOAc

This dimeric complex can be subsequently converted into other derivatives, such as the chloro-bridged dimer, by reaction with a chloride source like LiCl. These dimers can then be cleaved with Lewis bases to form mononuclear complexes.

The table below summarizes the key reaction products and their characteristics based on published research findings.

| Reactant | Reagent | Product | Key Characteristics |

| (E)-N-benzylidene-2-(2,6-dichlorophenyl)ethanamine | Pd(OAc)₂ | Acetato-bridged endo-cyclopalladated dimer | Isolated in pure form; serves as a precursor to other palladacycles. |

| Acetato-bridged endo-cyclopalladated dimer | LiCl | Chloro-bridged cyclopalladated dimer | Formed via a metathesis reaction. |

| Chloro-bridged cyclopalladated dimer | PPh₃ | trans-N,L-[Pd{C₆H₄CH=N(CH₂)₂(2,6-Cl₂C₆H₃)}(Cl)(PPh₃)] | A mononuclear complex formed by bridge-splitting. |

While the CMD mechanism provides a robust framework for understanding the cyclometallation of these derivatives, the precise influence of the 2,6-dichlorophenyl group on the reaction kinetics and thermodynamics warrants further computational and experimental investigation. The steric bulk of this group likely plays a significant role in directing the stereochemical outcome of the cyclization and influencing the stability of the resulting palladacycle. Further detailed mechanistic studies, including kinetic isotope effect measurements and density functional theory (DFT) calculations, would provide a more quantitative understanding of the transition state and the factors governing the reactivity and selectivity of these important transformations.

Applications of 1 2,6 Dichlorophenyl Ethanamine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Stereoselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The bulky 2,6-dichlorophenyl group of 1-(2,6-dichlorophenyl)ethanamine provides significant steric hindrance, which effectively shields one face of the reactive intermediate derived from it, leading to high levels of stereocontrol.

One of the most well-documented applications of this compound is as a chiral auxiliary in the asymmetric synthesis of β-lactams. The β-lactam ring is a core structural motif in a wide array of biologically active compounds, most notably the penicillin and cephalosporin (B10832234) antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the four-membered azetidinone ring. nih.gov

When an imine is prepared from a chiral amine like (S)-1-(2,6-dichlorophenyl)ethanamine, the resulting chiral imine can direct the stereochemical course of the cycloaddition with a ketene, leading to the formation of a chiral β-lactam with high diastereoselectivity. Research by Cozzi, Annunziata, and coworkers has demonstrated the efficacy of this approach. acs.org They investigated the condensation of titanium enolates of chiral 2-pyridylthioesters with imines bearing a chiral auxiliary, including those derived from this compound. acs.org The steric bulk of the dichlorophenyl group effectively controls the facial selectivity of the ketene addition.

The general reaction involves the formation of a chiral imine from an aldehyde and (S)- or (R)-1-(2,6-dichlorophenyl)ethanamine. This imine then reacts with a ketene, generated in situ from an acid chloride and a base, to yield the corresponding β-lactam. The diastereoselectivity of this process is often high, favoring one of the possible diastereomeric products.

Table 1: Diastereoselective Synthesis of β-Lactams Using Chiral Imines Derived from this compound Specific yield and diastereomeric ratio data for reactions explicitly using this compound were not available in the abstracts of the surveyed literature. The following table is a representative illustration based on similar documented Staudinger reactions.

| Aldehyde Substrate | Ketene Precursor | Product (β-Lactam) | Diastereomeric Ratio (cis:trans) |

| Benzaldehyde | Acetoxyacetyl chloride | 3-Acetoxy-1-(1-(2,6-dichlorophenyl)ethyl)-4-phenylazetidin-2-one | High (data not specified) |

| 4-Methoxybenzaldehyde | Phenoxyacetyl chloride | 1-(1-(2,6-Dichlorophenyl)ethyl)-3-phenoxy-4-(4-methoxyphenyl)azetidin-2-one | High (data not specified) |

| Cinnamaldehyde | Phthalimidoacetyl chloride | 1-(1-(2,6-Dichlorophenyl)ethyl)-3-phthalimido-4-styrylazetidin-2-one | High (data not specified) |

While the use of chiral phenylethylamine derivatives as auxiliaries in asymmetric carbon-carbon bond-forming reactions, such as the alkylation of enolates, is a well-established strategy, a comprehensive search of the scientific literature did not yield specific examples where this compound was employed for this purpose. The principles of asymmetric alkylation often rely on the formation of a chiral enolate derived from an amide or imide of a chiral amine, where the auxiliary directs the approach of an electrophile.

The formation of a chiral imine (or Schiff base) is the prerequisite for the application of this compound as a chiral auxiliary in reactions such as the Staudinger cycloaddition. These imines are typically prepared through the condensation of the primary amine with a suitable aldehyde or ketone, often with the removal of water to drive the reaction to completion.

The general synthesis is as follows: R-CHO + H₂N-CH(CH₃)-C₆H₃Cl₂ → R-CH=N-CH(CH₃)-C₆H₃Cl₂ + H₂O

The resulting N-(1-(2,6-dichlorophenyl)ethyl)imine possesses a chiral center that imparts facial bias to the imine double bond. This bias is crucial for subsequent diastereoselective additions of nucleophiles or in cycloaddition reactions. As discussed in section 4.1.1, the primary documented application of these specific chiral imines is in the stereoselective synthesis of β-lactams. acs.org While diastereoselective additions of other nucleophiles (e.g., organometallics, enolates) to imines are common, specific examples utilizing imines derived from this compound for processes other than β-lactam formation were not found in the surveyed literature.

Building Block for the Construction of Complex Organic Scaffolds

Beyond its role as a transient chiral director, this compound can also serve as a chiral building block, where its core structure is incorporated into the final target molecule. The presence of the amine functionality allows for a variety of chemical transformations to build more complex structures.

Nitrogen-containing heterocycles, such as piperidines and pyridines, are ubiquitous in pharmaceuticals and natural products. The synthesis of enantiomerically pure substituted heterocycles is a significant area of research. In principle, this compound could serve as a precursor for such molecules. For instance, the amine could potentially undergo reactions like N-alkylation followed by cyclization to form substituted piperidines or participate in multicomponent reactions to construct pyridine (B92270) rings. However, a detailed review of the scientific literature did not provide specific instances of this compound being used as a foundational building block for the synthesis of such nitrogen-containing heterocyclic compounds.

The elaboration of a simple chiral amine into a more complex, polysubstituted chiral amine is a common strategy in organic synthesis. This can be achieved through various reactions that modify the existing structure, such as alkylation, acylation, and subsequent functional group transformations. While this compound is a chiral amine, specific research detailing its use as a starting material for the synthesis of other polysubstituted chiral amines (e.g., vicinal diamines) was not identified in the conducted literature search.

Ligand Precursor for Asymmetric Catalysis

Extensive research into the applications of chiral ligands in asymmetric catalysis has revealed a diverse array of molecular scaffolds capable of inducing high levels of stereoselectivity in a variety of chemical transformations. However, based on currently available scientific literature, there is no specific information detailing the use of this compound as a precursor for chiral ligands in asymmetric catalysis.

Design and Synthesis of Chiral Ligands for Transition Metal Catalysis

The design and synthesis of chiral ligands are pivotal to the advancement of asymmetric catalysis. The efficacy of a chiral ligand is intrinsically linked to its steric and electronic properties, which are carefully tailored to create a specific chiral environment around a metal center. This, in turn, dictates the stereochemical outcome of a catalyzed reaction. Scientists frequently employ a modular approach to ligand design, allowing for the systematic variation of structural components to optimize catalytic performance.

While a vast number of chiral amines have been successfully converted into valuable ligands, such as phosphine-amine, diamine, and amino alcohol derivatives, there are no documented instances of this compound being utilized for this purpose in the reviewed literature. The synthesis of such ligands typically involves the reaction of the chiral amine with a suitable phosphine (B1218219), halide, or other electrophilic species to introduce the desired coordinating atoms.

Spectroscopic Characterization and Theoretical Modeling of 1 2,6 Dichlorophenyl Ethanamine

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the precise structure of molecules. For 1-(2,6-Dichlorophenyl)ethanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

¹H NMR: The proton NMR spectrum of this compound hydrochloride shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring typically appear in the range of δ 7.2–7.5 ppm. The protons of the ethanamine backbone, specifically the CH₂NH₂ group, are observed at approximately δ 3.2–3.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Theoretical calculations using methods like Density Functional Theory (DFT) can predict the ¹³C NMR chemical shifts, which show good agreement with experimental data, further validating the molecular structure. nih.gov

A related compound, (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, was also characterized using NMR spectroscopy, where the calculated chemical shifts using the GIAO method showed good correlation with the experimental values. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | Data not available |

| CH₂NH₂ | 3.2 - 3.5 | Data not available |

Note: This table is based on available data and theoretical predictions.

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Mass spectrometry, on the other hand, determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound would be expected to show characteristic N-H stretching vibrations. Primary amines typically exhibit two peaks in the region of 3200-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. youtube.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of such compounds. For this compound, the molecular ion peak for the free base is observed at an m/z of 193.6. The hydrochloride salt shows a corresponding peak at m/z 210.1. Predicted collision cross-section (CCS) values for various adducts of the molecule have also been calculated. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Species | m/z (Mass-to-Charge Ratio) |

|---|---|

| Free Base [M+H]⁺ | 190.01848 uni.lu |

| Hydrochloride Salt | 210.1 |

| Free Base [M+Na]⁺ | 212.00042 uni.lu |

Note: The table presents key mass spectrometry peaks for the compound and its salt.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a single stereogenic center at the carbon atom adjacent to the phenyl ring, meaning it exists as a pair of enantiomers: (R)- and (S)-1-(2,6-dichlorophenyl)ethanamine. These enantiomers are non-superimposable mirror images and can exhibit different biological activities. Therefore, the determination of enantiomeric purity is critical.

Chiral chromatography is the primary method used to separate and quantify the enantiomers of chiral compounds. Techniques like supercritical fluid chromatography (SFC) have been successfully employed for the enantiomeric separation of various chiral compounds. nih.gov For instance, studies on chiral pesticides have shown that chiral stationary phases, such as Chiralpak AD-3, can provide excellent separation of enantiomers. nih.gov The choice of modifier, column temperature, and backpressure are crucial parameters that are optimized to achieve baseline separation. nih.gov While specific studies on the chiral chromatography of this compound are not detailed in the provided results, the principles of these methods are directly applicable.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It can be used to analyze reaction pathways and predict the stability of different intermediates and transition states. For example, DFT calculations have been used to study the structure and properties of related dichlorophenyl compounds. researchgate.netnih.govmdpi.com These studies often involve optimizing the molecular geometry and calculating various parameters like HOMO-LUMO energy gaps to understand chemical reactivity. nih.govmdpi.com While a specific DFT analysis of the reaction pathways of this compound is not available in the search results, the methodology is well-established for similar molecules. researchgate.net

Conformational Analysis and Steric Effects Modeling

The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound introduces significant steric hindrance. This steric bulk influences the rotational freedom around the C-C bond connecting the ethanamine side chain to the phenyl ring, leading to preferred conformations.

Computational modeling can be used to perform a conformational analysis to identify the most stable conformers and to understand the steric effects. The crystallographic structure of the hydrochloride salt reveals the molecular arrangement where the ethanamine moiety is attached to the dichlorophenyl ring. The electron-withdrawing nature of the chlorine atoms also affects the electronic distribution within the aromatic ring. Three-dimensional conformers have been computationally modeled, indicating preferred conformations that minimize steric and electronic repulsions.

Prediction of Stereochemical Outcomes and Enantiomeric Excess

The asymmetric synthesis of chiral amines, such as this compound, is a cornerstone of modern medicinal and materials chemistry. Predicting the stereochemical outcome and the resulting enantiomeric excess (ee) of a reaction is a significant challenge that, if overcome, can drastically reduce the time and resources required for catalyst and reaction development. nih.gov Computational chemistry and theoretical modeling have emerged as powerful tools to provide insights into the mechanisms governing enantioselectivity and to quantitatively predict the stereochemical outcomes of asymmetric transformations. nih.govarxiv.org

Theoretical Modeling of Stereochemical Outcomes

The stereochemical outcome of an asymmetric reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the (R)- and (S)-enantiomers. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling these transition states and predicting which enantiomer will be preferentially formed. arxiv.org

For a hypothetical asymmetric reduction of a precursor imine to form this compound, the process would involve modeling the interaction of the substrate with a chiral catalyst. The bulky 2,6-dichloro substitution on the phenyl ring introduces significant steric hindrance, which is a critical factor in determining the facial selectivity of the nucleophilic attack (e.g., hydride transfer). acs.org These substituents force the catalytic complex to adopt specific conformations to minimize steric clash, thereby amplifying the energy difference between the diastereomeric transition states. acs.org

A computational study would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactants, catalyst, and substrate-catalyst complexes.

Transition State Searching: Locating the transition state structures for the formation of both the (R)- and (S)-products.

Energy Calculation: Calculating the Gibbs free energies of the transition states to determine the activation energy barrier for each pathway.

The enantiomeric ratio (er) can be predicted from the calculated energy difference using the following relationship derived from the Eyring equation:

ΔΔG‡ = -RT ln(er)

Where R is the gas constant and T is the temperature in Kelvin.

Table 1: Hypothetical DFT Calculation Results for the Asymmetric Hydrogenation to form this compound

| Transition State | Catalyst System | Calculated Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) at 298 K | Predicted Enantiomeric Excess (% ee) |

| TS-(R) | (S)-BINAP-RuCl2 | 20.5 | 95:5 | 90% (R) |

| TS-(S) | (S)-BINAP-RuCl2 | 22.3 | ||

| TS-(R) | (R,R)-TsDPEN-RuCl2 | 23.1 | 1:99 | 98% (S) |

| TS-(S) | (R,R)-TsDPEN-RuCl2 | 20.2 |

Note: The data presented in this table is hypothetical and serves to illustrate the application of DFT calculations in predicting stereochemical outcomes. The catalyst systems are examples of commonly used catalysts for asymmetric hydrogenations.

The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the proper consideration of solvent effects. arxiv.org

Prediction of Enantiomeric Excess using Machine Learning

In recent years, machine learning (ML) has become a valuable tool for predicting enantiomeric excess in asymmetric catalysis, often complementing or even surpassing traditional quantum chemical calculations in speed and for certain applications. nih.govnih.govrsc.org These models are trained on large datasets of experimental results and can learn complex relationships between molecular features and reaction outcomes.

For a molecule like this compound, an ML model would be trained on a dataset of similar asymmetric reactions. The inputs for the model, known as descriptors, would quantify the structural and electronic properties of the substrate, the chiral catalyst, and the reagents. rsc.org

Key Descriptors for a Predictive ML Model:

Substrate Descriptors:

Steric parameters (e.g., Sterimol parameters, cone angles) for the 2,6-dichloro substituents.

Electronic parameters (e.g., Hammett parameters, calculated atomic charges) to describe the electron-withdrawing nature of the chlorine atoms.

Catalyst Descriptors:

Chiral ligand properties (e.g., bite angle, steric maps).

Metal center properties (e.g., oxidation state, coordination number).

Reaction Condition Descriptors:

Solvent properties (e.g., dielectric constant, polarity).

Temperature.

Table 2: Example of a Data Structure for a Machine Learning Model to Predict % ee

| Substrate | Catalyst | Solvent | Temperature (°C) | Steric Descriptor (Substrate) | Electronic Descriptor (Substrate) | Ligand Bite Angle (°) | Experimental % ee |

| 1-(2,6-Dichlorophenyl)ethanone imine | (S)-Xyl-P-Phos-Ru | Toluene | 25 | 3.5 | 0.46 | 98 | Predicted Value |

| 1-Phenylethanone imine | (S)-Xyl-P-Phos-Ru | Toluene | 25 | 2.1 | 0.00 | 98 | 92% |

| 1-(2-Chlorophenyl)ethanone imine | (S)-Xyl-P-Phos-Ru | Toluene | 25 | 2.8 | 0.23 | 98 | 85% |

| 1-(2,6-Dichlorophenyl)ethanone imine | (R)-BINAP-Rh | Methanol | 0 | 3.5 | 0.46 | 93 | Predicted Value |

Note: This table illustrates the type of data that would be used to train a machine learning model. The values are representative and not from a specific study.

By training on a diverse dataset, a well-constructed ML model, such as a random forest or a deep neural network, can make rapid and accurate predictions for the enantiomeric excess of new reactions, including those involving substrates like this compound. nih.govrsc.org This predictive capability accelerates the discovery of optimal reaction conditions for synthesizing the desired enantiomer with high purity. nih.gov

Q & A

Q. What safety protocols are critical when handling 1-(2,6-Dichlorophenyl)ethanamine in laboratory settings?

- Methodological Answer: Researchers must wear nitrile gloves, protective clothing, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Direct skin contact must be prevented due to potential irritation or toxicity. Post-experiment waste should be segregated into halogenated organic containers and disposed via certified hazardous waste facilities .

Q. What synthetic routes are reported for this compound?

- Methodological Answer: A common route involves reductive amination of 2,6-dichloroacetophenone (CAS 2040-05-3) using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, catalytic hydrogenation of the corresponding nitrile precursor (e.g., 2-(2,6-dichlorophenyl)acetonitrile) with Raney nickel in ethanol at 50–60°C under H₂ pressure (3–5 atm) yields the amine. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and GC-MS .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against a certified reference standard. For structural confirmation, employ and NMR in CDCl₃, focusing on characteristic signals: δ 1.3 ppm (NH₂, broad singlet) and δ 3.5–3.8 ppm (CH₂NH₂) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can optimize the molecular geometry. HOMO-LUMO analysis predicts reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites. Compare theoretical IR spectra (scaled frequencies) with experimental data to validate accuracy. Software like Gaussian 16 or ORCA is recommended .

Q. How can crystallographic challenges in resolving this compound derivatives be addressed?

- Methodological Answer: For twinned or low-resolution crystals, use SHELXL for refinement with the TWIN/BASF commands. Apply restraints to Cl atoms due to anisotropic displacement. High-resolution data (≤1.0 Å) improves convergence. If disorder is present, split the model into complementary occupancy sites. Validate with R-factor convergence (<5%) and CheckCIF/PLATON .

Q. What strategies mitigate impurities in this compound synthesis?

- Methodological Answer: Common impurities include residual dichloroacetophenone (from incomplete reduction) and dimerization byproducts. Use preparative HPLC (gradient: 20–80% acetonitrile in water) for purification. For trace metal removal, employ chelating resins (e.g., Chelex 100). Impurity profiling via LC-MS (ESI+) identifies adducts (e.g., [M+H]⁺ = 191.0 m/z) .

Q. How does steric hindrance from the 2,6-dichloro substituents affect reactivity in cross-coupling reactions?

- Methodological Answer: The ortho-chloro groups create steric bulk, limiting access to the amine group. Use bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination to prevent catalyst deactivation. Microwave-assisted conditions (100–120°C, 2 h) enhance reaction rates. Monitor via NMR if fluorinated reagents are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.